molecular formula C17H19ClN2O2S2 B2578559 2-(3-((4-chlorophenyl)thio)propanamido)-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896302-87-7

2-(3-((4-chlorophenyl)thio)propanamido)-N,4,5-trimethylthiophene-3-carboxamide

Cat. No.: B2578559
CAS No.: 896302-87-7
M. Wt: 382.92
InChI Key: RNMJFTQJNWICGZ-UHFFFAOYSA-N
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Description

2-(3-((4-chlorophenyl)thio)propanamido)-N,4,5-trimethylthiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((4-chlorophenyl)thio)propanamido)-N,4,5-trimethylthiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring can be synthesized through cyclization reactions involving sulfur-containing reagents . The final step involves the formation of the amide bond, which can be accomplished using standard peptide coupling reagents such as EDCI or DCC .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-((4-chlorophenyl)thio)propanamido)-N,4,5-trimethylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-((4-chlorophenyl)thio)propanamido)-N,4,5-trimethylthiophene-3-carboxamide is unique due to its combination of a thiophene ring with a 4-chlorophenylthio group and an amide linkage. This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)sulfanylpropanoylamino]-N,4,5-trimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2S2/c1-10-11(2)24-17(15(10)16(22)19-3)20-14(21)8-9-23-13-6-4-12(18)5-7-13/h4-7H,8-9H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMJFTQJNWICGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)CCSC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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